molecular formula C10H18N4O B2666423 4-amino-1-(propan-2-yl)-N-propyl-1H-pyrazole-5-carboxamide CAS No. 2101196-21-6

4-amino-1-(propan-2-yl)-N-propyl-1H-pyrazole-5-carboxamide

Cat. No.: B2666423
CAS No.: 2101196-21-6
M. Wt: 210.281
InChI Key: KSPFFYBEWYSPTC-UHFFFAOYSA-N
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Description

4-amino-1-(propan-2-yl)-N-propyl-1H-pyrazole-5-carboxamide is a nitrogen-containing heterocyclic compound. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrazole ring substituted with an amino group, an isopropyl group, and a propyl group, making it a unique and versatile molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-(propan-2-yl)-N-propyl-1H-pyrazole-5-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-amino-1H-pyrazole-5-carboxylic acid with isopropylamine and propylamine under dehydrating conditions can yield the desired compound. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride and is carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-amino-1-(propan-2-yl)-N-propyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the pyrazole ring, leading to a wide range of derivatives with different properties and applications .

Scientific Research Applications

4-amino-1-(propan-2-yl)-N-propyl-1H-pyrazole-5-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-amino-1-(propan-2-yl)-N-propyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to various biological effects, such as anti-inflammatory or antimicrobial activities. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: Known for its wide range of biological activities, including antifungal and anticancer properties.

    1,3,4-Thiadiazine: Exhibits diverse pharmacological activities, such as antimicrobial and anti-inflammatory effects.

    1,2,4-Triazolo[4,3-a]quinoxaline: Investigated for its antiviral and antimicrobial activities .

Uniqueness

4-amino-1-(propan-2-yl)-N-propyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both isopropyl and propyl groups, along with the amino group, allows for versatile interactions with various molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

4-amino-2-propan-2-yl-N-propylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-4-5-12-10(15)9-8(11)6-13-14(9)7(2)3/h6-7H,4-5,11H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPFFYBEWYSPTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=NN1C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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